molecular formula C8H14N2OS B13302969 N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

Cat. No.: B13302969
M. Wt: 186.28 g/mol
InChI Key: AYWOKIPLGSOBHE-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide is a chemical compound featuring a thiazolidine core, a structure of significant interest in medicinal chemistry and chemical biology research. The thiazolidine ring is a saturated five-membered ring containing both sulfur and nitrogen heteroatoms, and it serves as a key scaffold in various bioactive molecules . Derivatives of thiazolidine-4-carboxamide have been utilized in the synthesis of novel dipeptides investigated for potential immunomodulating properties, highlighting the utility of this core structure in the design of complex functional molecules . The specific substitution pattern of the N-cyclopropyl-N-methyl group on the carboxamide function may influence the compound's steric and electronic properties, potentially fine-tuning its affinity and interaction with biological targets. Researchers can explore this molecule as a building block for the development of new pharmaceutical agents or as a reference standard in analytical studies. The thiazolidine moiety is known to be present in compounds with a range of biological activities, making this derivative a valuable template for structure-activity relationship (SAR) studies . Handle this product with care, adhering to all relevant laboratory safety protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C8H14N2OS/c1-10(6-2-3-6)8(11)7-4-12-5-9-7/h6-7,9H,2-5H2,1H3

InChI Key

AYWOKIPLGSOBHE-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C(=O)C2CSCN2

Origin of Product

United States

Preparation Methods

Synthesis via Alkylation of Thiazolidine-2,4-dione Derivatives

Overview:
This method involves the alkylation of pre-formed thiazolidine-2,4-dione derivatives with suitable alkylating agents to introduce the cyclopropyl and methyl groups, followed by amidation to form the final compound.

Procedure:

  • Step 1: Synthesis of Thiazolidine-2,4-dione Core
    The core is synthesized by reacting chloroacetic acid with thiourea under reflux, yielding 2-thiazolidinone derivatives. This process is well-documented and provides a versatile intermediate.

  • Step 2: Knoevenagel Condensation
    The thiazolidine-2,4-dione is condensed with aromatic aldehydes in glacial acetic acid in the presence of sodium acetate, forming benzylidene derivatives that serve as precursors for further modifications.

  • Step 3: Alkylation with Butyryl or Cyclopropyl Derivatives
    The key intermediate, N4-butyryl ciprofloxacin, is synthesized by reacting ciprofloxacin with chlorobutyryl chloride in the presence of potassium carbonate in methylene chloride.
    For the specific compound , a similar alkylation strategy is employed, replacing the acylating agent with cyclopropyl-containing acyl chlorides or related reagents.

  • Step 4: Final Amidation
    The alkylated intermediates undergo amidation with methylamine or methylating agents to introduce the N-methyl group, completing the synthesis of N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide.

Advantages:

  • High yields (48–77%) reported for similar derivatives.
  • Flexibility in introducing various substituents.

Limitations:

  • Requires multiple steps and purification stages.

Direct Cyclization Approach

Overview:
An alternative route involves the cyclization of suitable precursors such as N-cyclopropyl-N-methyl amino acids or amines with thiourea derivatives, followed by oxidation or amidation steps.

Procedure:

  • Step 1: Preparation of N-cyclopropyl-N-methyl amino precursors
    Cyclopropylamine derivatives are synthesized via cyclopropanation of suitable olefins or through nucleophilic substitution reactions.

  • Step 2: Cyclization with Thiourea Derivatives
    These amino precursors are reacted with thiourea or its derivatives under reflux conditions, promoting ring closure to form the thiazolidine ring.

  • Step 3: Carboxamide Formation
    The resulting ring system is then functionalized at the 4-position with appropriate carboxylic acid derivatives, followed by amidation to yield the target compound.

Advantages:

  • Potentially fewer steps if optimized correctly.

Limitations:

  • Less documented for this specific compound, requiring extensive optimization.

Literature-Backed Synthetic Routes

Patents and scientific articles provide detailed protocols for related compounds, emphasizing alkylation and cyclization strategies.

Method Key Reagents Conditions Yield References
Alkylation of thiazolidine-2,4-dione Chlorobutyryl chloride, potassium carbonate Reflux in methylene chloride 48–77%
Cyclization with thiourea derivatives Thiourea, suitable amines Reflux in ethanol or toluene Variable ,
Direct acylation using acyl chlorides Cyclopropyl acyl chlorides Reflux, inert atmosphere Not specified Patent,

Data Tables

Table 1: Summary of Preparation Methods

Method Key Reagents Typical Conditions Advantages Limitations
Alkylation of Thiazolidine-2,4-dione Acyl chlorides (cyclopropyl, methyl), potassium carbonate Reflux in dichloromethane High yields, versatile Multi-step, purification needed
Cyclization of amino precursors Cyclopropylamines, thiourea Reflux in ethanol/toluene Fewer steps Less documented for this exact compound
Direct acylation Cyclopropyl acyl chlorides Reflux, inert atmosphere Efficient for certain derivatives Requires specialized reagents

Table 2: Key Reagents and Conditions

Reagent Purpose Conditions Reference
Chlorobutyryl chloride Acylation Reflux in dichloromethane
Potassium carbonate Base Room temperature
Thiourea Ring formation Reflux in ethanol ,
Cyclopropyl acyl chloride Cyclopropyl group introduction Reflux Patent

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide is a synthetic compound with potential applications in pharmaceutical development, particularly for targeting metabolic diseases. It has a molecular weight of approximately 175.28 g/mol and its molecular formula is not available in the current search results. The compound is characterized by a thiazolidine ring, containing a sulfur atom, substituted with cyclopropyl and methyl groups. Typically, it is used as a hydrochloride salt to increase its water solubility, making it suitable for biological applications.

Scientific Research Applications

Pharmaceutical Development

  • This compound can serve as a lead compound for developing new drugs aimed at treating metabolic diseases because of its unique structure.
  • It has been researched for its potential as an anti-inflammatory agent and its effects on metabolic pathways. The thiazolidine ring influences various biological targets, making it a candidate for treating conditions such as diabetes and obesity.
  • Interaction studies have focused on its binding affinity to biological targets to understand its mechanism of action and potential side effects when interacting with other biomolecules. Studies have shown promising results regarding its interactions with enzymes involved in metabolic pathways, suggesting potential therapeutic benefits.

Medicinal Chemistry and Pharmacology
this compound has applications in medicinal chemistry and pharmacology:

  • It is used in synthesizing various derivatives for biological evaluation.
  • It acts as a building block in creating complex molecules with potential therapeutic applications.
  • It helps in structure-activity relationship (SAR) studies to optimize drug efficacy.

Other Thiazole Applications

Thiazoles, related to this compound, have a wide range of applications due to their versatile nature [2, 4]:

  • Antimicrobial Agents Thiazole derivatives can serve as scaffolds for developing new antimicrobial agents because of their ability to inhibit bacterial growth.
  • Anticonvulsant Activity Thiazole-bearing molecules have displayed anticonvulsant properties .
  • Anti-inflammatory Activity Certain isoxazole derivatives exhibit anti-inflammatory activity .
  • Immunosuppressive Properties Isoxazole derivatives have demonstrated immunoregulatory properties .

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine-4-carboxamide derivatives exhibit structural diversity, primarily in their N-substituents and peripheral functional groups. Below is a detailed comparison of N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide with analogous compounds:

Structural and Functional Group Variations

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Features
This compound Cyclopropylmethyl (N1), methyl (N3) 222.73 (HCl salt) Hydrochloride salt enhances solubility; no reported biological activity.
N-(2-Methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride 2-Methylpropyl (N1) 232.74 Branched alkyl chain improves lipophilicity; used in structural studies.
N-tert-Butyl-1,3-thiazolidine-4-carboxamide derivatives tert-Butyl group (N1), e.g., compound 5 ~300–400 Bulky substituent enhances steric hindrance; applied in asymmetric catalysis.
N-Aryl-1,3-thiazolidine-4-carboxamides (e.g., 1c, 1d, 1e ) Aromatic substituents (e.g., hydroxyphenyl, methoxyphenyl) 300–350 Antioxidant and tyrosinase inhibitory activity reported .
ATC and Boc-ITC tags Acryloyl/iodoacetyl moieties for cysteine capture ~250–300 Used in chemoselective peptide tagging; high specificity for cysteine residues.

Physicochemical Properties

  • Melting Points : The hydrochloride salt of this compound lacks reported melting points, whereas aryl-substituted analogs (e.g., 1c, 1e ) exhibit melting points between 83–135°C , influenced by hydrogen bonding and crystallinity .
  • Spectral Data :
    • IR Spectroscopy : The target compound’s IR spectrum would show N-H stretching (3200–3400 cm⁻¹) and C=O stretching (1650–1750 cm⁻¹) , similar to analogs like N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide .
    • NMR : Cyclopropyl protons (δ ~0.5–1.5 ppm) and methyl groups (δ ~1.5–2.5 ppm) distinguish it from aryl-substituted derivatives, which display aromatic proton signals (δ ~6.5–8.0 ppm) .

Data Tables for Key Comparisons

Table 1: Functional Group Impact on Melting Points

Compound Class Example Compound Melting Point (°C) Functional Group Influence
Aryl-substituted 1c 109–111 Hydrogen bonding via phenolic -OH
Alkyl-substituted (branched) N-(2-Methylpropyl) Not reported Lipophilic groups reduce crystallinity
Hydrochloride salts Target compound Not reported Ionic interactions dominate

Biological Activity

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring structure characterized by the presence of a sulfur atom. Its molecular formula is C7H12N2O1SC_7H_{12}N_2O_1S with a molecular weight of approximately 175.28 g/mol. The compound is often utilized in its hydrochloride salt form to enhance solubility for biological applications.

Anti-inflammatory and Metabolic Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate various metabolic pathways, making it a candidate for treating conditions such as diabetes and obesity. The thiazolidine ring structure is known to influence interactions with biological targets, potentially enhancing its therapeutic efficacy.

The compound's mechanism of action involves binding to specific enzymes related to metabolic pathways. Studies have demonstrated its interaction with enzymes that play critical roles in glucose metabolism and lipid regulation. These interactions suggest that this compound could be effective in managing metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaUnique Features
2-(1-aminoethyl)-N-cyclopropyl-N-methyl-1,3-thiazole-4-carboxamideC₈H₁₃N₃O₁SContains an amino group which may enhance biological activity
N-methyl-N-propyl-1,3-thiazolidine-4-carboxamideC₈H₁₃N₃O₁SPropyl group may influence pharmacokinetics
3-(2-cyclopropyl-1,3-thiazole-4-carbonyl)-N-(cyclopropylmethyl)-1,3-thiazolidine-4-carboxamideC₁₀H₁₅N₃O₂S₂More complex structure with additional functional groups

The distinct combination of cyclopropyl and thiazolidine moieties in this compound may confer unique pharmacological properties compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiazolidine derivatives, including this compound:

  • Anti-Cancer Activity : Research has indicated that thiazolidinone derivatives possess cytotoxic properties against various cancer cell lines. For instance, one study reported that thiazolidinone compounds exhibited significant inhibition of tumor cell growth and induced apoptosis in leukemia cell lines .
  • Inhibition of Enzymatic Activity : Another investigation focused on the α-glucosidase inhibitory activity of thiazolidine derivatives, demonstrating potential benefits in managing diabetes by regulating blood sugar levels .

Q & A

Q. What spectroscopic techniques are recommended for structural elucidation of N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide?

  • Methodological Answer: Structural confirmation requires a combination of 1H and 13C NMR to identify proton environments and carbon frameworks, particularly distinguishing the cyclopropyl and methyl substituents. IR spectroscopy verifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. For novel derivatives, include microanalysis (C, H, N, S) to validate empirical formulas. Always compare data with literature values for analogous thiazolidine carboxamides .

Q. How can synthetic yield be optimized for this compound?

  • Methodological Answer: Optimize by varying reaction temperature (e.g., 60–100°C for cyclization), solvent polarity (acetonitrile or DMF for improved solubility), and stoichiometry (1.2–1.5 equivalents of cyclopropylamine for N-substitution). Monitor progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient). Purify using column chromatography (silica gel, eluent polarity adjusted to Rf ~0.3) or recrystallization (ethanol/water mixtures). Document yields at each step to identify bottlenecks .

Q. What analytical methods ensure purity and stability assessment?

  • Methodological Answer: Use HPLC (≥98% purity, C18 column, UV detection at 254 nm) and TLC (single spot under UV/iodine staining). Assess stability via forced degradation studies : expose to heat (60°C), acidic/basic conditions (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂). Monitor degradation products using LC-MS to identify hydrolyzed or oxidized byproducts (e.g., ring-opened thiazolidine derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in thiazolidine ring formation be addressed?

  • Methodological Answer: To control regioselectivity during cyclization, employ protective groups (e.g., Boc for amines) or catalysts (Lewis acids like ZnCl₂). Use DFT calculations to predict transition-state energetics for ring closure pathways. Validate outcomes via X-ray crystallography (SHELXL refinement) to confirm the 4-carboxamide position and cyclopropyl orientation .

Q. What strategies resolve contradictions in pharmacological assay data (e.g., conflicting IC50 values)?

  • Methodological Answer: Conduct orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to exclude method-specific artifacts. Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) . Perform dose-response replicates (n ≥ 3) with strict controls (e.g., DMSO vehicle, reference inhibitors). Statistically analyze outliers via Grubbs’ test and investigate batch-to-batch variability in compound synthesis .

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure?

  • Methodological Answer: Grow single crystals via vapor diffusion (e.g., ethanol/dichloromethane). Collect diffraction data (λ = 0.71073 Å, 100K). Process with SHELXT for structure solution and SHELXL for refinement (anisotropic displacement parameters, hydrogen placement). Validate using R-factors (R1 < 0.05) and CCDC deposition . Analyze intermolecular interactions (e.g., H-bonds between carboxamide and solvent) using Mercury software .

Q. How can metabolic instability in hepatic microsome assays be mitigated?

  • Methodological Answer: Identify metabolic hotspots via LC-MS/MS metabolite profiling (e.g., cyclopropyl ring oxidation). Design prodrugs (e.g., ester masking of carboxamide) or introduce electron-withdrawing groups to stabilize vulnerable sites. Validate using CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4). Compare in vitro half-life (t1/2) in human vs. rodent microsomes to prioritize analogs .

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